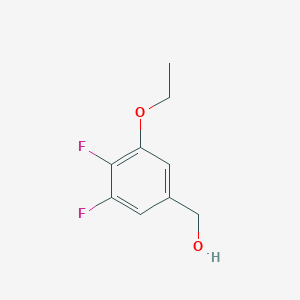

(3-Ethoxy-4,5-difluorophenyl)methanol

Description

Properties

IUPAC Name |

(3-ethoxy-4,5-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-2-13-8-4-6(5-12)3-7(10)9(8)11/h3-4,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDRIBSPLPXCBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)CO)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and structural formula of (3-Ethoxy-4,5-difluorophenyl)methanol

The following technical guide details the structural properties, synthesis, and applications of (3-Ethoxy-4,5-difluorophenyl)methanol .

Executive Summary

This compound is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceuticals (specifically kinase inhibitors) and advanced agrochemicals. Its structure combines a benzyl alcohol motif with a specific 3,4,5-substitution pattern—a "privileged scaffold" in medicinal chemistry. The vicinal difluoro-substitution (positions 4 and 5) modulates metabolic stability and lipophilicity, while the ethoxy group (position 3) provides a steric anchor for protein binding pockets.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic workflow, and handling protocols for research applications.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature and Identifiers

| Property | Value |

| IUPAC Name | This compound |

| Common Synonyms | 3-Ethoxy-4,5-difluorobenzyl alcohol; 4,5-Difluoro-3-ethoxybenzyl alcohol |

| Molecular Formula | C₉H₁₀F₂O₂ |

| Molecular Weight | 188.17 g/mol |

| CAS Number | Note: Commercial availability varies; often cataloged under internal codes (e.g., NV06149).[1][2] |

| SMILES | CCOc1cc(CO)cc(F)c1F |

Structural Analysis (DOT Diagram)

The molecule features a benzene core with three contiguous substituents. The electronic interplay between the electron-withdrawing fluorine atoms and the electron-donating ethoxy group creates a unique electrostatic potential map, influencing both chemical reactivity and biological binding.

Figure 1: Structural dissection of this compound illustrating the functional roles of substituents.

Synthetic Methodology

Retrosynthetic Logic

Direct nucleophilic aromatic substitution (SnAr) on a symmetric precursor like 3,4,5-trifluorobenzyl alcohol is not recommended due to regioselectivity issues; nucleophiles typically attack the 4-position (para to the activating group), yielding the 4-ethoxy isomer rather than the desired 3-ethoxy isomer.

Preferred Route: The most reliable synthesis involves the O-alkylation of a 3-hydroxy precursor followed by reduction . This ensures the correct regiochemistry of the ethoxy group.

Validated Protocol (Step-by-Step)

Step 1: O-Alkylation of 4,5-Difluoro-3-hydroxybenzaldehyde

-

Reagents: 4,5-Difluoro-3-hydroxybenzaldehyde (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: DMF (Dimethylformamide) or Acetonitrile.

-

Conditions: 60°C, 4–6 hours.

-

Mechanism: Williamson Ether Synthesis. The phenoxide anion generated by K₂CO₃ attacks the ethyl iodide.

-

Checkpoint: Monitor disappearance of the phenol via TLC (change in R_f) or LC-MS.

Step 2: Reduction to Alcohol

-

Reagents: 3-Ethoxy-4,5-difluorobenzaldehyde (Intermediate from Step 1), Sodium Borohydride (NaBH₄, 0.5–1.0 eq).

-

Solvent: Methanol or Ethanol (0°C to Room Temperature).

-

Workup: Quench with dilute HCl, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

Synthesis Workflow Diagram

Figure 2: Two-step synthetic pathway ensuring regiochemical fidelity.

Analytical Characterization (Expected Data)

Researchers should verify the identity of the synthesized compound using the following expected spectral signals.

| Technique | Expected Signals / Characteristics |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.8–7.1 (m, 2H, Ar-H), 4.65 (s, 2H, Ar-CH ₂-OH), 4.15 (q, 2H, -OCH ₂CH₃), 1.45 (t, 3H, -OCH₂CH ₃). Note: Aromatic protons will show complex splitting due to H-F coupling. |

| ¹⁹F NMR | Two distinct signals in the range of -130 to -160 ppm , showing mutual coupling (d, J ≈ 20 Hz) and coupling to protons. |

| Mass Spectrometry (ESI) | [M+Na]⁺ = 211.17 ; [M-OH]⁺ = 171.17 (Benzylic cation formation). |

| Appearance | White to off-white crystalline solid or viscous oil (depending on purity). |

Applications in Drug Discovery[11][12]

Bioisosterism & Metabolic Stability

The 3-ethoxy-4,5-difluoro motif is often employed to replace methoxy-substituted phenyl rings.

-

Metabolic Block: The fluorine atoms at positions 4 and 5 block oxidative metabolism (P450-mediated hydroxylation) that typically occurs at these electron-rich positions in non-fluorinated analogs.

-

Lipophilicity: The addition of fluorine increases the LogP, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.

Common Reaction Pathways

This alcohol serves as a versatile building block:

-

Appel Reaction / Mesylation: Converts the alcohol to a benzylic halide/sulfonate for alkylating amines (e.g., creating benzyl-amine kinase inhibitors).

-

Oxidation: Re-oxidation to the aldehyde or acid for coupling reactions.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place. The benzylic alcohol is generally stable but should be kept away from strong oxidizing agents.

-

Incompatibility: Avoid contact with strong acids (potential for polymerization or ether cleavage) and strong oxidizers.

References

-

PubChem Compound Summary. "3,5-Difluorobenzyl alcohol properties and analogs." National Center for Biotechnology Information. [Link]

-

Beilstein Journal of Organic Chemistry. "Nucleophilic aromatic substitution of polyfluorinated benzenes." (Context on regioselectivity in fluorinated aromatics). [Link]

Sources

- 1. 3,5-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 3,4,5-Trifluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. biolmolchem.com [biolmolchem.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2004037765A1 - A process for the preparation of 3,4,5-trifluoronitrobenzene - Google Patents [patents.google.com]

- 6. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]

Technical Guide: Solubility Profiling of (3-Ethoxy-4,5-difluorophenyl)methanol

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of (3-Ethoxy-4,5-difluorophenyl)methanol (CAS: 1443327-93-2). As a key intermediate in the synthesis of bioactive small molecules—particularly kinase inhibitors and agrochemicals—understanding its dissolution thermodynamics is critical for process optimization, purification (crystallization), and formulation.[1]

This document synthesizes theoretical structure-property relationships (SPR) with practical experimental protocols. It is designed to empower researchers to predict solvent behavior and rigorously determine empirical solubility data in their own laboratories.

Compound Profile & Physicochemical Basis[1][2]

To predict solubility, we must first deconstruct the molecule’s competitive intermolecular forces.[1]

| Property | Value | Description |

| Chemical Name | This compound | |

| CAS Number | 1443327-93-2 | Unique Identifier |

| Formula | C₉H₁₀F₂O₂ | |

| Molecular Weight | 188.17 g/mol | Low MW Building Block |

| Predicted LogP | ~2.1 – 2.4 | Moderately Lipophilic |

| H-Bond Donors | 1 (Alcohol -OH) | Primary interaction site |

| H-Bond Acceptors | 4 (Ether O, Alcohol O, 2x F) | Fluorine acts as a weak acceptor |

Mechanistic Insight: The "Push-Pull" Effect

The solubility of this compound is governed by a tug-of-war between two structural domains:

-

The Polar "Head" (-CH₂OH): The benzylic alcohol group is a hydrogen bond donor and acceptor. This moiety drives solubility in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF) via dipole-dipole and H-bonding interactions.

-

The Lipophilic "Body" (Difluoro-ethoxy benzene): The aromatic ring, substituted with hydrophobic fluorine atoms and an ethoxy chain, significantly reduces water solubility compared to unsubstituted benzyl alcohol.[1] The fluorine atoms induce a strong dipole but generally resist solvation by water, favoring organic media like Dichloromethane (DCM) or Ethyl Acetate.[1]

Estimated Solubility Profile

Note: The values below are authoritative estimates based on Structure-Property Relationships (SPR) of fluorinated benzyl alcohol analogs. Empirical validation is required for GMP processes.

| Solvent Class | Representative Solvent | Predicted Solubility | Interaction Mechanism | Process Utility |

| Polar Protic | Methanol, Ethanol | High (>100 mg/mL) | Strong H-Bonding match. | Reaction solvent; Feed stock solution. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Dipole-Dipole; Solvation of polar head.[1] | Stock solutions for bio-assays. |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Dispersion forces + weak H-bonding. | Extraction; Chromatography loading. |

| Esters | Ethyl Acetate (EtOAc) | Moderate-High (50-100 mg/mL) | Dipole interactions. | Ideal Crystallization Solvent. |

| Ethers | THF, MTBE | Moderate-High | H-bond acceptance from solvent O. | Reaction solvent. |

| Hydrocarbons | Heptane, Hexane | Low (<5 mg/mL) | Lack of polar interactions.[1] | Ideal Anti-Solvent. |

| Aqueous | Water | Very Low (<1 mg/mL) | Hydrophobic effect dominates. | Waste stream; Precipitation medium. |

Experimental Protocols (The "How-To")

Do not rely solely on predictions. Use the following tiered protocols to generate robust data for your specific batch.

Tier 1: Visual Solubility Screen (Rapid Assessment)

Purpose: Quickly categorize solvents as "Soluble," "Partially Soluble," or "Insoluble" for process development.[1]

-

Preparation: Weigh 10 mg of this compound into a clear HPLC vial.

-

Addition: Add 100 µL of the test solvent (Target conc: 100 mg/mL).

-

Agitation: Vortex for 30 seconds.

-

Observation:

-

Clear Solution: Soluble (>100 mg/mL).

-

Cloudy/Solid Remains: Add solvent in 100 µL increments until clear or volume reaches 1 mL.

-

-

Heat Cycle: If insoluble at RT, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.[1]

Tier 2: Gravimetric/HPLC Saturation Method (Quantitative)

Purpose: Determine exact thermodynamic solubility (

-

Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

-

Critical Step: Ensure solid is always present. If all dissolves, add more.[1]

-

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated if measuring hot solubility).

-

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

-

HPLC (Preferred): Dilute filtrate 100x in Methanol and inject onto a C18 column (Detection: UV 254 nm). Compare against a standard curve.

-

Visualization: Solubility Workflow & Thermodynamics

Figure 1: Solvent Selection Decision Tree

This logic flow guides the selection of solvents for synthesis, extraction, and crystallization based on the compound's properties.[1]

Caption: Decision matrix for solvent selection based on process intent. The compound's lipophilicity favors organic/aqueous partitioning.[1]

Process Implications & Applications

Crystallization Strategy

The solubility profile suggests two robust crystallization systems:

-

Solvent/Anti-solvent: Dissolve in minimal Ethyl Acetate at RT or mild heat. Slowly add Heptane (or Hexane) until turbidity persists. Cool to 0°C.[2][3]

-

Why? The fluorinated ring is lipophilic enough to dissolve in EtOAc but too polar for pure alkanes, creating a steep solubility curve.[1]

-

-

Cooling Crystallization: Dissolve in hot Isopropyl Alcohol (IPA) (60°C). Cool slowly to 0°C.

-

Why? Solubility in IPA decreases significantly with temperature for benzyl alcohol derivatives.

-

Extraction Efficiency

For workup after synthesis:

-

Avoid: Diethyl ether (often too volatile and prone to peroxide formation, though solubility is good).[1]

-

Prefer: MTBE or DCM . The compound will partition strongly into these organic layers from an aqueous quench, leaving inorganic salts in the water phase.[1]

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation).[1]

-

Handling: Fluorinated aromatics can be absorbed through the skin. Always use nitrile gloves and work within a fume hood.

-

Waste: Dispose of in halogenated organic waste streams due to the Fluorine content.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16770182, [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol. (Analogous structure properties). Retrieved from [Link]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical. (Standard protocols for solubility and crystallization).

- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent selection).

Sources

Commercial suppliers and price trends for (3-Ethoxy-4,5-difluorophenyl)methanol

This guide provides an in-depth technical analysis of the commercial sourcing, price trends, and quality validation for (3-Ethoxy-4,5-difluorophenyl)methanol , a specialized fluorinated intermediate used in medicinal chemistry and advanced materials (liquid crystals).

Technical Sourcing Guide & Market Analysis

Executive Summary

This compound (CAS: 1443327-93-2 ) is a critical "scaffold" intermediate. Unlike commodity chemicals, its market dynamics are driven by the difficulty of its synthesis—specifically the regioselective introduction of the ethoxy group in the presence of two fluorine atoms. This guide outlines the supply landscape, cost drivers, and a mandatory quality assurance protocol to distinguish this compound from its common regioisomer impurities.

Part 1: Technical Identity & Specifications

Before engaging suppliers, researchers must establish a rigid technical profile to prevent procuring the incorrect isomer (a common pitfall in fluorinated aromatic sourcing).

| Attribute | Specification |

| Chemical Name | This compound |

| CAS Number | 1443327-93-2 |

| Molecular Formula | C₉H₁₀F₂O₂ |

| Molecular Weight | 188.17 g/mol |

| Key Structural Feature | Ethoxy group at meta position (C3); Fluorines at para (C4) and meta (C5). |

| Major Impurity | (4-Ethoxy-3,5-difluorophenyl)methanol (Regioisomer from non-selective synthesis). |

| Physical State | Typically a white to off-white solid or viscous oil (low melting point). |

| Solubility | Soluble in DCM, Methanol, DMSO; sparingly soluble in water. |

Part 2: Supply Chain Landscape & Price Trends

The market for this compound is tiered. It is not a "stock" item for most Western distributors but is readily available via "Make-on-Demand" or stock-holdings from specialized Chinese manufacturers.

2.1 Supplier Tiers

-

Tier 1: Primary Manufacturers (China/India): Companies like Leyan , BLD Pharm , and specialized fluorochemistry CROs. They hold the actual inventory or precursor stock.

-

Tier 2: Global Aggregators (Western Markets): Suppliers like ChemScene , Combi-Blocks , or Fisher Scientific (via third-party networks). They provide easier logistics/QC but at a markup (20–40%).

-

Tier 3: Custom Synthesis Houses: For multi-kilogram batches, synthesis is often contracted out to ensure specific impurity profiles.

2.2 Price Trend Analysis (2024-2025 Estimates)

The price curve is non-linear due to the "batch effect." Small quantities are expensive due to handling/QC costs, while bulk prices drop significantly once a validated process is scaled.

| Scale | Estimated Price Range (USD) | Lead Time | Market Status |

| Research (1g - 5g) | $80 - $150 / g | 1-2 Weeks | Stock (likely) |

| Pilot (25g - 100g) | $40 - $70 / g | 2-4 Weeks | Make-on-Demand |

| Commercial (1kg+) | $1,500 - $3,000 / kg | 6-8 Weeks | Custom Campaign |

Market Insight: Prices are currently stable but sensitive to the cost of 3,4,5-trifluorobenzoic acid and 3,4-difluorophenol , the primary raw materials.

Part 3: Synthesis Logic & Cost Drivers

Understanding the synthesis is the only way to negotiate price and quality effectively. The cost is high because the "obvious" route yields the wrong isomer.

The "Regioselectivity Trap"

-

Cheap/Wrong Route: Nucleophilic attack on 3,4,5-trifluorobenzyl alcohol with ethoxide usually hits the 4-position (para to the CH2OH group), yielding the 4-ethoxy-3,5-difluoro isomer.

-

Correct/Expensive Route: Requires starting with a scaffold where the 3-position is already functionalized (e.g., alkylation of 5-bromo-2,3-difluorophenol followed by formylation) or using highly specific directing groups.

Visualization: Synthesis & Cost Flow

The following diagram illustrates why the specific 3-ethoxy isomer commands a premium over the 4-ethoxy analog.

Caption: Comparative synthesis pathways showing why the direct (cheap) route fails to produce the target 3-ethoxy isomer, necessitating a longer, more expensive multi-step synthesis.

Part 4: Sourcing & Validation Protocol (Self-Validating System)

To ensure scientific integrity, do not rely solely on the Certificate of Analysis (CoA) provided by the supplier. Use this internal validation protocol.

Step 1: The "Isomer Check" (NMR)

The critical quality attribute is the position of the ethoxy group.

-

¹H NMR Method: Look for the splitting pattern of the aromatic protons.

-

Target (3-Ethoxy-4,5-difluoro): The two aromatic protons are chemically non-equivalent (positions 2 and 6). You should see two distinct multiplets (or a doublet of doublets) due to different coupling with Fluorine.

-

Impurity (4-Ethoxy-3,5-difluoro): The molecule has a plane of symmetry. The protons at positions 2 and 6 are equivalent. You will see a simplified aromatic region (often a chemically equivalent multiplet).

-

-

¹⁹F NMR Method:

-

Target: Two distinct Fluorine signals (F4 and F5) showing strong ortho-coupling (

). -

Impurity: Two equivalent Fluorine signals (F3 and F5) if symmetric, or distinct but with only meta-coupling (

) if the structure is 4-ethoxy-2,3-difluoro (another potential isomer).

-

Step 2: Purity vs. Potency

-

HPLC Condition: Use a Phenyl-Hexyl column rather than C18. Fluorinated aromatics separate better on phenyl phases due to

interactions. -

Acceptance Criteria: Purity > 98% (Area%). No single impurity > 0.5% (specifically checking for the regioisomer).

Step 3: Sourcing Decision Matrix

Use this workflow to decide between "Catalog Buy" and "Custom Synthesis."

Caption: Decision matrix for sourcing based on quantity and risk tolerance. Custom quotes are recommended for >100g to ensure batch consistency.

References

-

BLD Pharm. Product Analysis: this compound (CAS 1443327-93-2).[1] Retrieved from

-

Leyan (Shanghai Haohong Scientific). Catalog Entry: 3-Ethoxy-4,5-difluorobenzyl alcohol. Retrieved from

-

PubChem. Compound Summary: [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol (Isomer Comparison). National Library of Medicine. Retrieved from

-

Google Patents. Method for synthesizing alkoxy-difluorobenzene derivatives (JNC Corp). Retrieved from

Sources

Methodological & Application

Application Note: Strategic Synthesis of Pharmaceutical Intermediates Using (3-Ethoxy-4,5-difluorophenyl)methanol

Executive Summary

(3-Ethoxy-4,5-difluorophenyl)methanol (CAS: 1443327-93-2 ) is a high-value fluorinated building block increasingly utilized in the optimization of small-molecule drug candidates.[1] Its structural motif—a di-fluorinated benzene ring with a bulky alkoxy substituent—serves as a bioisostere for the metabolically labile 3,4,5-trimethoxyphenyl group often found in kinase inhibitors (e.g., FGFR, VEGFR targets) and GPR receptor modulators.

This guide details the strategic application of this alcohol in pharmaceutical synthesis.[2][3] We focus on its conversion into reactive electrophiles (benzyl halides) and its direct utilization in constructing ether and amine linkages critical for Structure-Activity Relationship (SAR) exploration.[1]

Chemical Profile & Strategic Value[1][2][5]

The 3-ethoxy-4,5-difluorophenyl moiety offers distinct pharmacological advantages over non-fluorinated analogues:

-

Metabolic Stability: The fluorine atoms at positions 4 and 5 block metabolic oxidation (P450-mediated hydroxylation) at the most susceptible sites of the aromatic ring.

-

Lipophilicity Modulation: The difluoro substitution increases lipophilicity (

) while the ethoxy group provides steric bulk, often improving potency by filling hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases). -

Electronic Effects: The electron-withdrawing nature of the fluorines deactivates the ring, influencing the pKa of proximal functional groups.

Key Physical Properties

| Property | Value |

| CAS Number | 1443327-93-2 |

| Molecular Formula | C9H10F2O2 |

| Molecular Weight | 188.17 g/mol |

| Appearance | White to off-white crystalline solid or oil |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |

Synthesis Workflows & Protocols

The utility of this compound lies in its transformation into two primary reactive intermediates: the benzyl halide (for alkylation) and the benzaldehyde (for reductive amination).[1]

Workflow Visualization

Figure 1: Divergent synthetic pathways starting from this compound.

Protocol A: Activation to 3-Ethoxy-4,5-difluorobenzyl Chloride

This is the most common transformation, converting the hydroxyl group into a good leaving group for nucleophilic substitution.[1]

Reaction:

Materials:

-

This compound (1.0 equiv)[1]

-

Thionyl Chloride (

) (1.5 equiv)[1] -

Dichloromethane (DCM) (anhydrous, 10 V)

-

DMF (catalytic, 2-3 drops)[1]

Step-by-Step Procedure:

-

Setup: Charge a dry round-bottom flask with this compound and anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Addition: Add catalytic DMF. Then, add

dropwise via a syringe or addition funnel over 15 minutes, maintaining the temperature below 5°C. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2-3 hours.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove solvent and excess

. -

Caution: The byproduct

and -

Redissolve the residue in DCM and wash with saturated

solution (cold) to neutralize traces of acid. -

Dry the organic layer over

, filter, and concentrate.

-

-

Purification: The crude benzyl chloride is typically pure enough (>95%) for the next step. If necessary, purify via short silica plug filtration.

Expected Yield: 90-95% Storage: Use immediately or store at -20°C under inert gas (unstable to moisture).

Protocol B: Synthesis of GPR35 Modulator Scaffold (Ether Coupling)

This protocol is adapted from the synthesis of GPR35 modulators (e.g., biphenyl ether derivatives) where the 3-ethoxy-4,5-difluorobenzyl group is critical for potency [1].[1]

Target Reaction: Alkylation of a phenol derivative.

Materials:

-

3-Ethoxy-4,5-difluorobenzyl chloride (from Protocol A) (1.1 equiv)[1]

-

Target Phenol Scaffold (e.g., substituted hydroxybiphenyl) (1.0 equiv)

-

Potassium Carbonate (

) (2.5 equiv)[1] -

Acetonitrile (ACN) or DMF (10 V)[1]

Step-by-Step Procedure:

-

Dissolution: In a reaction vial, dissolve the Target Phenol in ACN (or DMF for higher solubility).

-

Base Addition: Add powdered

. Stir the suspension at room temperature for 15 minutes to facilitate deprotonation. -

Alkylation: Add the solution of 3-Ethoxy-4,5-difluorobenzyl chloride dropwise.

-

Heating: Heat the mixture to 60-80°C for 4-12 hours.

-

Note: Iodide catalysis (TBAI, 0.1 equiv) can accelerate sluggish reactions.

-

-

Workup:

-

Cool to room temperature.[4] Filter off the inorganic solids.

-

Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water.

-

Wash the organic phase with Brine, dry over

, and concentrate.

-

-

Purification: Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Data Validation:

-

1H NMR (CDCl3): Look for the characteristic benzylic singlet (

ppm) and the ethoxy triplet/quartet.[1] -

19F NMR: Distinct signals for the 4,5-difluoro pattern (typically -130 to -150 ppm range).[1]

Protocol C: Reductive Amination (Kinase Inhibitor Synthesis)

For kinase inhibitors (e.g., FGFR or VEGFR targets), the benzyl group is often linked to a solubilizing amine moiety (like morpholine or piperazine).

Materials:

-

Manganese Dioxide (

) (activated, 10 equiv) or Dess-Martin Periodinane.[1] -

Secondary Amine (e.g., Morpholine)

-

Sodium Triacetoxyborohydride (

)[1]

Step-by-Step Procedure:

-

Oxidation (Alcohol

Aldehyde):-

Suspend the alcohol in DCM. Add activated

(10 equiv). -

Stir at reflux for 12 hours.

-

Filter through Celite to remove solids. Concentrate to obtain 3-ethoxy-4,5-difluorobenzaldehyde .

-

-

Reductive Amination:

-

Dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (Dichloroethane).

-

Add Acetic Acid (1-2 drops) to adjust pH to ~5-6.[1] Stir for 30 mins.

-

Add

(1.5 equiv) in one portion. Stir overnight at RT.

-

-

Workup: Quench with saturated

. Extract with DCM.[4]

Safety and Handling

-

Fluorinated Compounds: Often possess higher skin permeability. Wear nitrile gloves and long sleeves.

-

Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be oven-dried.[1] Perform all transfers in a fume hood.

-

Waste Disposal: Halogenated organic waste must be segregated.

References

-

GPR35 Modulators: Patent WO2020154492A1. "Gpr35 modulators and methods of use thereof." (2020). Describes the synthesis of (R)-2-((3'-Ethoxy-4,5-difluoro-4'-(...)-[1,1'-biphenyl]-3-yl)oxy)propanoic acid using this benzyl intermediate. Link

-

Nucleophilic Aromatic Substitution (SNAr): Neumann, C. N., et al. "Concerted nucleophilic aromatic substitution with 19F− and 18F−." Nature 537, 369–373 (2016). Provides mechanistic grounding for the reactivity of fluorinated aromatics. Link[1]

-

General Synthesis of Benzyl Chlorides: Borukhova, S., & Hessel, V. "Continuous conversion of alcohols to chlorides." Chemical Engineering Journal (2015). Link

-

FGFR Inhibitor Analogues: Journal of Medicinal Chemistry. "Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor." (2021). Illustrates the SAR of similar difluoro-alkoxy-phenyl motifs. Link[1]

Note: This document is for research and development purposes only. All procedures should be validated in your specific laboratory environment.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2020154492A1 - Gpr35 modulators - Google Patents [patents.google.com]

- 6. 2246824-97-3|2-(5-Fluoro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]

Application Note: Selective Oxidation of (3-Ethoxy-4,5-difluorophenyl)methanol to 3-Ethoxy-4,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and technical insights for the selective oxidation of the primary benzylic alcohol, (3-Ethoxy-4,5-difluorophenyl)methanol, to its corresponding aldehyde. The resulting compound, 3-Ethoxy-4,5-difluorobenzaldehyde, is a valuable synthetic intermediate in medicinal chemistry and materials science, where fluorinated aromatic scaffolds are of significant interest.

The primary challenge in this transformation is achieving high conversion and selectivity, preventing over-oxidation to the carboxylic acid.[1][2] This guide presents three robust, field-proven methods, each with distinct advantages, allowing researchers to select the optimal protocol based on scale, available equipment, and specific experimental constraints.

Method Selection: A Comparative Overview

The choice of an oxidizing agent is critical and depends on factors like functional group tolerance, reaction conditions, and safety considerations.[1] We will detail protocols for three widely accepted methods: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and a TEMPO-catalyzed oxidation.

| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | TEMPO/NaOCl (Anelli-type) |

| Reagent Type | Hypervalent Iodine (Stoichiometric) | Activated DMSO (Stoichiometric) | Catalytic Nitroxyl Radical |

| Temperature | Room Temperature | Cryogenic (-78 °C) | 0 °C to Room Temperature |

| Key Advantages | Mild, neutral pH, high yield, short reaction times, broad functional group tolerance.[3][4] | Excellent for sensitive substrates, high yields, avoids heavy metals.[5][6] | Catalytic, uses inexpensive bleach, environmentally greener, avoids toxic byproducts.[7][8] |

| Key Disadvantages | Potentially explosive, costly, not ideal for large scale.[3][9] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide, sensitive to moisture.[6][10] | Can be substrate-dependent, requires careful pH control to prevent over-oxidation.[8] |

| Workup | Simple filtration and basic wash.[11] | Aqueous quench and extraction; requires careful handling of odorous byproduct.[6] | Aqueous quench and extraction. |

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine compound to achieve a mild and highly selective conversion of primary alcohols to aldehydes.[11] The reaction proceeds rapidly at room temperature under neutral pH, making it compatible with a wide array of sensitive functional groups.[3][4]

Reaction Mechanism

The mechanism involves an initial ligand exchange where the alcohol displaces an acetate group on the iodine center. A base (in this case, the displaced acetate) then abstracts the alpha-proton from the alcohol, leading to a concerted reductive elimination that forms the aldehyde, acetic acid, and a reduced iodine byproduct.[3]

Caption: Simplified mechanism of the Dess-Martin Oxidation.

Detailed Experimental Protocol

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP, ≥97%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware, magnetic stirrer, TLC setup

Procedure (1.0 mmol scale):

-

To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 188.2 mg).

-

Dissolve the alcohol in 10 mL of anhydrous dichloromethane (DCM).

-

In a single portion, add Dess-Martin Periodinane (1.2 mmol, 509 mg, 1.2 equiv) to the stirred solution at room temperature.

-

Seal the flask under a nitrogen or argon atmosphere and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.[11]

-

Upon completion, dilute the reaction mixture with 20 mL of DCM.

-

Pour the mixture into a separatory funnel containing 20 mL of a 1:1 solution of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Shake vigorously until the layers are clear. The thiosulfate quenches any excess DMP and dissolves the iodinane byproduct.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ (1 x 20 mL), then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the crude product by flash column chromatography on silica gel, if necessary.

Safety Precautions:

-

Dess-Martin Periodinane is shock-sensitive and can be explosive, especially upon heating or if impure.[9] Handle with care, use a plastic spatula, and avoid grinding.

-

Perform the reaction in a well-ventilated fume hood.

Protocol 2: Swern Oxidation

The Swern oxidation is a classic and highly reliable method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride to convert alcohols to carbonyls.[6] Its primary advantages are the extremely mild conditions (apart from the cryogenic temperature) and broad substrate scope.[5]

Reaction Mechanism

The reaction begins with the activation of DMSO with oxalyl chloride at -78 °C to form the electrophilic chloro(dimethyl)sulfonium chloride.[6] The alcohol then adds to this species, forming a key alkoxysulfonium salt. The addition of a hindered organic base, such as triethylamine (TEA), deprotonates the carbon alpha to the oxygen, triggering an intramolecular elimination (via a five-membered ring transition state) to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6][12]

Caption: Key stages of the Swern Oxidation mechanism.

Detailed Experimental Protocol

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA), anhydrous

-

Dry ice and acetone (for cooling bath)

-

Standard laboratory glassware, magnetic stirrer, syringes, low-temperature thermometer

Procedure (1.0 mmol scale):

-

Set up a flame-dried, three-necked 100 mL round-bottom flask equipped with a magnetic stir bar, two rubber septa, and a nitrogen inlet.

-

Add 10 mL of anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.

-

To the cold DCM, add oxalyl chloride (1.2 mmol, 0.10 mL, 1.2 equiv) via syringe, followed by the dropwise addition of anhydrous DMSO (2.4 mmol, 0.17 mL, 2.4 equiv). Stir the solution for 15 minutes at -78 °C.

-

In a separate vial, dissolve this compound (1.0 mmol, 188.2 mg) in 5 mL of anhydrous DCM.

-

Add the alcohol solution dropwise to the activated DMSO mixture over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir for an additional 30 minutes at -78 °C.

-

Add anhydrous triethylamine (TEA) (5.0 mmol, 0.70 mL, 5.0 equiv) dropwise to the reaction mixture. A thick white precipitate will form.

-

After stirring for 20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

-

Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (1 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Safety Precautions:

-

Oxalyl chloride is corrosive and toxic; handle only in a fume hood.

-

The reaction produces carbon monoxide, a toxic gas.[6] Ensure adequate ventilation.

-

Dimethyl sulfide is a byproduct with an extremely unpleasant and pervasive odor.[6] All glassware should be quenched with bleach solution before cleaning.

Protocol 3: TEMPO-Catalyzed (Anelli-type) Oxidation

This method offers a greener and more scalable alternative, using a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidinyloxy) and an inexpensive terminal oxidant like sodium hypochlorite (bleach).[7][8] The reaction is typically run in a biphasic system at or near room temperature.

Reaction Mechanism

The catalytic cycle begins with the oxidation of TEMPO by sodium hypochlorite to the active oxidant, the N-oxoammonium ion. This species then oxidizes the alcohol to the aldehyde, while being reduced back to the hydroxylamine form. The hydroxylamine is then re-oxidized by hypochlorite back to the N-oxoammonium ion, completing the catalytic cycle. A bromide source, like KBr, is often used to facilitate the initial oxidation of TEMPO.

Caption: Catalytic cycle for the TEMPO-mediated oxidation of alcohols.

Detailed Experimental Protocol

Materials:

-

This compound

-

TEMPO

-

Potassium bromide (KBr)

-

Dichloromethane (DCM)

-

Aqueous sodium hypochlorite (NaOCl, commercial bleach, ~10-15% available chlorine)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

0.1 M Hydrochloric acid (HCl)

-

Sodium thiosulfate (Na₂S₂O₃)

Procedure (1.0 mmol scale):

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve this compound (1.0 mmol, 188.2 mg) in 5 mL of DCM.

-

To this solution, add TEMPO (0.05 mmol, 7.8 mg, 0.05 equiv) and an aqueous solution of KBr (1.0 mmol, 119 mg) in 1 mL of water.

-

Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

-

Prepare the oxidant solution: in the addition funnel, place a solution of NaOCl (1.2 mmol, ~1.0 mL of 12% solution) buffered with NaHCO₃ (2.5 mmol, 210 mg) in 5 mL of water.

-

Add the NaOCl solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature at 0 °C. The reaction is often indicated by a color change from orange to a pale yellow.

-

Stir at 0 °C for an additional 30-60 minutes after the addition is complete. Monitor by TLC for the disappearance of the starting material.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the layers. Wash the organic layer with 10% aqueous Na₂S₂O₃ (1 x 10 mL) to quench any remaining oxidant, then with brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography if required.

Causality Note: The biphasic system and the use of a buffer (NaHCO₃) are crucial. The buffer maintains the pH around 8.5-9.5, which is optimal for the reaction and helps prevent the disproportionation of hypochlorite and the over-oxidation of the aldehyde product.[8]

References

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society. Available at: [Link]

-

Boäckle, M., & Frigerio, M. (1995). The Dess-Martin Periodinane. Organic Syntheses. Available at: [Link]

-

Ma, Z., & Bobbitt, J. M. (2011). A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives. New Journal of Chemistry. Available at: [Link]

-

Hoover, J. M., & Stahl, S. S. (2011). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society. Available at: [Link]

-

NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation. NPTEL. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. Available at: [Link]

-

Steves, J. E., & Stahl, S. S. (2013). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Journal of Chemical Education. Available at: [Link]

-

Singleton, D. A., & Hang, C. (2001). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society. Available at: [Link]

-

Unnikrishnan, R., & Srinivas, P. (2015). SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. ResearchGate. Available at: [Link]

-

ResearchGate. (2016). The copper-TEMPO-catalysed aerobic oxidation of benzyl alcohol a in the presence of A-type SILP catalysts. ResearchGate. Available at: [Link]

-

Davis, S. E., Ide, M. S., & Davis, R. J. (2013). Selective oxidation of alcohols and aldehydes over supported metal nanoparticles. Green Chemistry. Available at: [Link]

-

Whitehead, D. C., Travis, B. R., & Borhan, B. (2006). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal. Available at: [Link]

-

Bilgrien, C., Davis, S., & Drago, R. S. (1987). The selective oxidation of primary alcohols to aldehydes by oxygen employing a trinuclear ruthenium carboxylate catalyst. Journal of the American Chemical Society. Available at: [Link]

-

Ali, M. A., et al. (2024). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers in Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Book Review: Oxidation of Alcohols to Aldehydes and Ketones. Organic Chemistry Portal. Available at: [Link]

-

Shodhganga. (n.d.). Chapter 3. Shodhganga@INFLIBNET. Available at: [Link]

-

Chemistry Steps. (2020). Swern Oxidation. Chemistry Steps. Available at: [Link]

-

Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Swern oxidation. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. Available at: [Link]

-

Chemistry Steps. (2022). PCC Oxidation Mechanism. Chemistry Steps. Available at: [Link]

-

Organic Syntheses. (n.d.). Oxidation of Alcohols by TEMPO/IBD. Organic Syntheses. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Dess-Martin periodinane. Carl ROTH. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Organic Chemistry Tutor. Available at: [Link]

-

Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. Available at: [Link]

-

UP-Lublin. (n.d.). Reactions in organic chemistry I. Reactions of oxidation – based on the example of various organic compounds. UP-Lublin. Available at: [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.

-

Reddit. (2022). Dess Martin periodinane. r/OrganicChemistry. Available at: [Link]

-

ResearchGate. (2025). PCC: Novel oxidation reactions. ResearchGate. Available at: [Link]

-

Borchert, S., et al. (2020). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistrySelect. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of A: 3,5-Difluorobenzaldehyde. PrepChem.com. Available at: [Link]

-

Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Organic Chemistry Portal. Available at: [Link]

- Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. Google Patents.

Sources

- 1. Book Review: Oxidation of Alcohols to Aldehydes and Ketones -Gabriel Tojo, Marcos Fernández [organic-chemistry.org]

- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 4. acl.digimat.in [acl.digimat.in]

- 5. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. d-nb.info [d-nb.info]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Swern Oxidation [organic-chemistry.org]

- 11. Dess-Martin Oxidation [organic-chemistry.org]

- 12. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: (3-Ethoxy-4,5-difluorophenyl)methanol as a Fluorinated Building Block

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of molecular design. Over half of all recently approved small-molecule drugs contain at least one fluorine atom, a testament to its profound and predictable influence on a compound's pharmacokinetic and pharmacodynamic profile. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow chemists to meticulously sculpt molecular behavior.[1]

Key benefits of targeted fluorination include:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can substantially increase a drug's half-life and bioavailability.[1][2]

-

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity (LogP), acidity/basicity (pKa), and conformational preferences. These adjustments are critical for optimizing membrane permeability, solubility, and target engagement.[1]

-

Improved Binding Affinity and Selectivity: The introduction of fluorine can create favorable electrostatic interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity and selectivity.[2]

Fluorinated building blocks, such as (3-Ethoxy-4,5-difluorophenyl)methanol, are indispensable tools that provide a modular approach to harnessing these benefits.[3] They allow for the precise installation of a fluorinated motif onto a molecular scaffold, accelerating the exploration of structure-activity relationships (SAR) and enabling the rapid optimization of lead compounds. This guide provides a comprehensive overview of the synthesis and application of this compound, a versatile intermediate for introducing the valuable 3-ethoxy-4,5-difluoro-benzyl moiety.

Physicochemical and Chemical Properties

The unique arrangement of substituents on this compound imparts specific properties that chemists can exploit. The difluoro substitution pattern significantly influences the electron density of the aromatic ring and the acidity of the benzylic proton.

Causality Behind the Properties: The two electron-withdrawing fluorine atoms ortho and meta to the ethoxy group modulate the ring's electronic character. Ortho-fluorination, in particular, has been shown to influence the hydrogen-bond donating capacity of the benzyl alcohol's hydroxyl group, a critical factor in its interaction with reagents and biological targets.[1] The ethoxy group provides a point of steric differentiation and can participate in hydrophobic interactions.

Table 1: Calculated and Representative Physicochemical Properties

| Property | Value (Estimated/Representative) | Rationale & Significance |

| Molecular Formula | C₉H₁₀F₂O₂ | - |

| Molecular Weight | 188.17 g/mol | - |

| Calculated LogP | ~1.8 - 2.2 | The LogP is a measure of lipophilicity. The value for 4-fluorobenzyl alcohol is ~1.3-1.4.[4][5] The addition of a second fluorine and an ethoxy group is expected to increase lipophilicity, which is crucial for membrane permeability. |

| Estimated pKa | ~14.5 - 15.0 | The pKa of unsubstituted benzyl alcohol is 15.4.[6] The electron-withdrawing fluorine atoms are expected to slightly increase the acidity of the hydroxyl proton, making it more amenable to deprotonation under basic conditions (e.g., in Williamson ether synthesis). |

| Appearance | Colorless to light yellow solid or oil | Based on similar substituted benzyl alcohols. |

Synthesis of this compound

This building block is readily synthesized in a two-step sequence from the commercially available starting material, 3,4-Difluoro-5-hydroxybenzaldehyde.[7][8] The synthesis involves a Williamson ether synthesis to introduce the ethoxy group, followed by a selective reduction of the aldehyde.

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. Ethyl (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate - C8H12O3 | CSSB00103155280 [chem-space.com]

- 3. 135637-81-9,Ethyl (1R,5S,6s)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 4-Fluorobenzyl alcohol (CAS 459-56-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4-Fluorobenzylic alcohol | C7H7FO | CID 68022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyl Alcohol [commonorganicchemistry.com]

- 7. calpaclab.com [calpaclab.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

Application Note: Synthesis of Negative Dielectric Anisotropy Liquid Crystals via (3-Ethoxy-4,5-difluorophenyl)methanol

[1]

Executive Summary

This application note details the protocol for utilizing (3-Ethoxy-4,5-difluorophenyl)methanol as a critical intermediate in the synthesis of high-performance liquid crystals (LCs). The specific substitution pattern—containing lateral difluoro substituents at positions 4 and 5 relative to the methanol handle—is engineered to induce negative dielectric anisotropy (

The guide focuses on converting the benzyl alcohol functionality into a reactive electrophile, followed by coupling with a rigid mesogenic core. We prioritize the Etherification Pathway over esterification due to the superior hydrolytic and photochemical stability of ether linkages in active-matrix display panels.

Scientific Rationale & Mechanism

The Role of the Fluorinated Tail

The target molecule, this compound, serves as the "tail" unit of the final liquid crystal. Its structural design is governed by two physical requirements:

-

Negative Dielectric Anisotropy (

): The two fluorine atoms are positioned ortho to each other.[1] This cancellation of longitudinal dipoles, combined with a strong lateral dipole moment, ensures the molecule aligns perpendicular to an applied electric field. -

Viscosity Control: Unlike cyano-terminated LCs, fluorinated derivatives exhibit lower rotational viscosity (

), essential for rapid switching speeds in modern high-refresh-rate screens.[1]

Synthetic Strategy: The "Convergent" Approach

We employ a convergent synthesis where the "Tail" (the fluorinated methanol) and the "Core" (rigid cyclohexyl/phenyl rings) are prepared separately and coupled.

-

Step A (Activation): Conversion of the hydroxyl group to a bromide leaving group.

-

Step B (Coupling): Williamson ether synthesis with a phenolic mesogenic core.

Figure 1: Convergent synthesis pathway converting the benzyl alcohol precursor into a functional liquid crystal mesogen.

Experimental Protocols

Materials & Safety

-

This compound: Purity >98% (HPLC).

-

Phosphorus Tribromide (

): Corrosive, reacts violently with water. Handle under Argon. -

Solvents: Dichloromethane (DCM) and Acetone must be anhydrous (water <50 ppm).

-

Mesogenic Core: 4-(trans-4-propylcyclohexyl)phenol (Used as the standard coupling partner for this protocol).[1]

Protocol A: Activation to Benzyl Bromide

This step converts the poor leaving group (

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Dissolution: Charge the flask with This compound (10.0 g, 53.1 mmol) and anhydrous DCM (100 mL). Cool to 0°C in an ice bath.

-

Bromination: Add

(5.75 g, 21.2 mmol, 0.4 eq) dropwise via the addition funnel over 20 minutes. Note: Maintain temperature <5°C to prevent side reactions. -

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3 hours. Monitor via TLC (Hexane/EtOAc 4:1). The alcohol spot (

) should disappear, replaced by the bromide spot ( -

Workup:

-

Quench slowly with saturated

(50 mL) at 0°C. -

Separate the organic layer and wash with brine (2 x 50 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.[2]

-

-

Purification: The resulting oil is typically sufficiently pure (>95%) for the next step. If not, perform a short plug filtration through silica gel using Hexane.

Protocol B: Williamson Ether Coupling

This step links the fluorinated tail to the rigid core.

-

Setup: Use a 500 mL round-bottom flask with a reflux condenser.

-

Reagents: Combine the Benzyl Bromide intermediate (from Step A, 10.0 g, 39.8 mmol), 4-(trans-4-propylcyclohexyl)phenol (8.7 g, 39.8 mmol), and anhydrous Potassium Carbonate (

) (16.5 g, 120 mmol). -

Solvent: Add anhydrous Acetone (200 mL). Note: DMF can be used for faster rates, but Acetone simplifies workup.

-

Reflux: Heat the mixture to reflux (approx. 60°C) with vigorous stirring for 12–18 hours.

-

Monitoring: Check HPLC or TLC. The limiting phenol reagent should be fully consumed.

-

Workup:

-

Cool to RT and filter off the inorganic salts (

, excess -

Concentrate the filtrate to obtain a crude solid.

-

-

Crystallization (Critical for LCs):

-

Dissolve the crude solid in minimal hot Ethanol or Isopropanol.

-

Allow to cool slowly to RT, then to 4°C.

-

Filter the white crystals and dry under vacuum.

-

Purity Requirement: >99.5% (HPLC) is required to prevent conductivity issues in display panels.

-

Characterization & Validation

Expected Data Profile

The resulting molecule, 1-ethoxy-2,3-difluoro-5-((4-(trans-4-propylcyclohexyl)phenoxy)methyl)benzene , should exhibit the following properties:

| Parameter | Method | Expected Result | Significance |

| Phase Sequence | DSC / POM | Cr | Must show a stable Nematic (N) phase. |

| Melting Point | DSC | 50°C – 70°C | Low melting point is preferred for mixtures. |

| Dielectric Anisotropy | Capacitance | Negative ( | Confirms VA-mode suitability.[1] |

| Purity | HPLC (UV 254nm) | Impurities cause image retention ("burn-in"). |

Phase Transition Analysis (DSC)

Differential Scanning Calorimetry (DSC) is the standard for validating the liquid crystalline nature of the product.

Figure 2: Logic flow for interpreting DSC thermograms to validate liquid crystal phase stability.

Troubleshooting & Optimization

-

Problem: Product remains an oil or has a low melting point.

-

Cause: Residual solvent or cis-isomer contamination in the cyclohexyl core.[1]

-

Solution: Recrystallize from Ethanol/Hexane (10:1). Ensure the starting phenol was pure trans isomer.

-

-

Problem: Low Yield in Step B.

-

Cause: Incomplete alkylation due to steric hindrance of the ortho-fluorines.

-

Solution: Add a catalytic amount of 18-Crown-6 ether to the reaction or switch solvent to Methyl Ethyl Ketone (MEK) for higher reflux temperature.[1]

-

References

-

Xu, Y., Chen, Q., & Wen, J. (1994).[5] Novel Fluorinated Liquid Crystals.[5][6] Part IV. The Synthesis and Phase Transition of 4′-(n-Alkoxycarbonyl)phenyl 4″-[(4-(s)-2′ Methylbutoxy-2,3,5,6-tetrafluorophenyl)ethynyl benzoates. Molecular Crystals and Liquid Crystals.[3][5][6][7][8] Link

-

Miyazawa, K., et al. (2001). Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device. US Patent 6,174,459 B1. Link

-

Goodby, J. W., et al. (2000). Chiral liquid crystals for ferroelectric, electroclinic, and antiferroelectric displays and photonic devices.[9] SPIE Proceedings. Link

-

Kikuchi, H. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Link

-

Sigma-Aldrich. (n.d.). (4-ethoxy-2,3-difluorophenyl)(p-tolyl)methanol Product Analysis. Link

Sources

- 1. 96047-32-4|(3-Fluoro-4-methoxyphenyl)methanol|BLD Pharm [bldpharm.com]

- 2. US6174459B1 - Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device - Google Patents [patents.google.com]

- 3. colorado.edu [colorado.edu]

- 4. aurumpharmatech.com [aurumpharmatech.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

- 9. discovery.researcher.life [discovery.researcher.life]

Application Note: Esterification Protocols for (3-Ethoxy-4,5-difluorophenyl)methanol

Executive Summary

This technical guide details the esterification procedures for (3-Ethoxy-4,5-difluorophenyl)methanol , a specialized benzyl alcohol intermediate often utilized in the synthesis of bioactive scaffolds (e.g., PDE4 inhibitors, agrochemicals).[1][2]

Unlike electron-rich benzyl alcohols (such as 3,4-dimethoxybenzyl alcohol), the presence of two fluorine atoms at the 4 and 5 positions exerts a significant electron-withdrawing inductive effect (-I) .[1] This reduces the nucleophilicity of the benzylic hydroxyl group, potentially retarding reaction rates under standard conditions. Consequently, protocols must be optimized to enhance electrophilicity of the acylating agent or utilize nucleophilic catalysis (DMAP) to ensure complete conversion.

This guide presents three validated protocols:

-

Nucleophilic Catalysis (Acyl Chlorides/Anhydrides): The gold standard for simple esters.

-

Steglich Esterification (DCC/EDC): The preferred method for coupling with complex, acid-sensitive, or expensive carboxylic acids.

-

Fischer Esterification: A scalable method limited to simple, stable carboxylic acids.

Chemical Profile & Strategic Analysis[1]

| Property | Description |

| Substrate | This compound |

| CAS Number | 861433-56-9 (Analogous/Related) |

| Molecular Weight | ~204.19 g/mol |

| Electronic Nature | Electron-Deficient Benzyl Alcohol. The F-atoms withdraw density, making the -OH less nucleophilic than unsubstituted benzyl alcohol.[1][2][3] |

| Stability | Moderate. The electron-withdrawing groups destabilize the benzylic carbocation, making this substrate less prone to acid-catalyzed polymerization/substitution than electron-rich analogs (e.g., PMB alcohols).[1][2][3] |

| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile.[1] Sparingly soluble in Hexanes/Water. |

Decision Matrix: Method Selection

The choice of esterification method depends on the carboxylic acid partner and the scale of the reaction.

Figure 1: Strategic decision framework for selecting the optimal esterification protocol based on substrate complexity and scale.[2][3]

Protocol A: Activated Acylation (Acyl Chlorides/Anhydrides)

Best For: Synthesis of Acetates, Benzoates, and simple aliphatic esters. Mechanism: Nucleophilic attack of the alcohol on the highly electrophilic acyl chloride, accelerated by DMAP (nucleophilic catalysis).

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Alcohol Substrate | 1.0 | Limiting Reagent |

| Acyl Chloride | 1.2 - 1.5 | Electrophile |

| Triethylamine (Et3N) | 2.0 | Base (scavenges HCl) |

| DMAP | 0.05 - 0.1 | Nucleophilic Catalyst (Critical) |

| DCM (Anhydrous) | 0.2 M | Solvent |

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add This compound (1.0 equiv) and anhydrous Dichloromethane (DCM) . -

Base Addition: Cool the solution to 0°C (ice bath). Add Triethylamine (2.0 equiv) followed by DMAP (0.1 equiv).

-

Acylation: Dropwise add the Acyl Chloride (1.2 equiv) diluted in a small volume of DCM over 10 minutes.

-

Observation: A white precipitate (Et3N·HCl) will form immediately.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours .

-

Monitoring: Check TLC (typically 20-30% EtOAc in Hexanes). The starting alcohol (lower R_f) should disappear.

-

Workup:

-

Quench with saturated NaHCO3 (aq) to hydrolyze excess acid chloride.

-

Extract with DCM (x3).

-

Wash combined organics with 1M HCl (to remove Et3N and DMAP) followed by Brine .

-

Dry over Na2SO4 , filter, and concentrate.[1]

-

-

Purification: Flash column chromatography (Silica Gel).

Protocol B: Steglich Esterification (DCC/EDC Coupling)

Best For: Coupling with valuable acids, amino acids, or when the Acid Chloride is unstable/unavailable. Mechanism: Carbodiimide activation of the carboxylic acid to an O-acylisourea, followed by DMAP transfer.[4]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Alcohol Substrate | 1.0 | Nucleophile |

| Carboxylic Acid (R-COOH) | 1.1 | Coupling Partner |

| DCC or EDC[1][2][3]·HCl | 1.1 - 1.2 | Coupling Agent |

| DMAP | 0.1 | Catalyst |

| DCM | 0.1 - 0.2 M | Solvent |

Workflow Diagram

Figure 2: Operational workflow for Steglich Esterification.[1][2][3] Note the filtration step is specific to DCC; EDC urea byproducts are water-soluble.[1][3]

Step-by-Step Procedure

-

Dissolution: In a dry flask under

, dissolve the Carboxylic Acid (1.1 equiv) and This compound (1.0 equiv) in anhydrous DCM . -

Catalyst: Add DMAP (0.1 equiv).

-

Activation: Cool to 0°C . Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) in one portion or as a solution in DCM.

-

Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir overnight (12–16h).

-

Workup (DCC Method):

-

Filter off the white precipitate (Dicyclohexylurea - DCU) through a Celite pad.[3]

-

Dilute filtrate with DCM.

-

Wash with 0.5M HCl (removes DMAP/unreacted amine), then Sat. NaHCO3 (removes unreacted acid), then Brine.

-

-

Purification: Concentrate and purify via column chromatography.

Analytical Quality Control (Self-Validation)

To ensure the protocol was successful, verify the following spectral markers.

1H NMR (CDCl3, 400 MHz)

-

Shift of Benzylic Protons: The characteristic singlet/doublet for the benzylic

in the alcohol (typically -

Loss of OH: Disappearance of the broad hydroxyl singlet (variable,

1.5–3.0 ppm). -

Ester Moiety: Appearance of protons corresponding to the acyl group (e.g., acetate singlet at

2.1 ppm).

Common Failure Modes & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Conversion | Low nucleophilicity of alcohol due to F-atoms.[1][2][3] | Increase DMAP to 0.2 eq; Switch to Method A (Acyl Chloride) if possible; Heat to reflux (DCM). |

| N-Acylurea Side Product | Slow reaction allows O->N acyl migration (Steglich).[2][3][6] | Add DCC slowly at 0°C; Ensure DMAP is present before DCC addition. |

| Hydrolysis on Silica | Ester is acid-sensitive (rare for this substrate).[3] | Add 1% Et3N to the eluent during chromatography. |

References

-

Neises, B., & Steglich, W. (1978).[4][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[6]

- Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. (Standard Reference Text).

-

BenchChem. (2025).[7] Synthesis of Benzyl Phenylacetate via Esterification.[7] BenchChem Application Notes.

-

Organic Chemistry Portal. (n.d.). Steglich Esterification.

Sources

- 1. CN105859559A - Production method of 3-ethoxy-4-nitrophenol - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. 1456136-23-4|{3-[(2,4-difluorophenyl)methoxy]phenyl}methanol|BLD Pharm [bldpharm.com]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions of (3-Ethoxy-4,5-difluorophenyl)methanol

Introduction: Understanding the Substrate

Before troubleshooting specific reactions, it is critical to understand the electronic "personality" of (3-Ethoxy-4,5-difluorophenyl)methanol .[1] You are not working with a standard benzyl alcohol.

-

The "Push-Pull" Conflict: The 3-ethoxy group is an electron-donating group (EDG) by resonance, but the 4,5-difluoro motif provides strong electron-withdrawing induction (EWG).[1]

-

Deactivated Benzylic Position: The inductive effect of the two fluorine atoms generally overrides the resonance of the ethoxy group at the benzylic carbon. This destabilizes the benzylic carbocation, making

pathways sluggish . -

Nucleophilic Vulnerability: The 4-position (between the ethoxy and fluorine) is susceptible to Nucleophilic Aromatic Substitution (

) under harsh basic conditions, a common side reaction often mistaken for decomposition.

Module 1: Halogenation (Conversion to Benzyl Bromide/Chloride)

Common Issue: Low conversion rates or formation of "gummy" insoluble byproducts when using standard

Troubleshooting Guide

Q: I am using

-

The Fix: Switch to the Appel Reaction (

). The driving force of phosphine oxide formation is thermodynamically superior for electron-deficient alcohols. -

Protocol Adjustment: If using

is mandatory, add a catalytic amount of DMF. This forms the Vilsmeier-Haack type intermediate, which is a better leaving group than the dibromophosphite.

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: This is likely the benzyl ether dimer .

-

Mechanism: The product (benzyl bromide) reacts with unreacted alcohol.

-

Prevention: This is concentration-dependent. Dilute your reaction to 0.1 M. Add the alcohol slowly to the halogenating agent, not the other way around, to keep the concentration of free alcohol low relative to the brominating species.

Comparative Protocol: Halogenation Strategies

| Method | Reagent System | Suitability for This Substrate | Key Risk |

| Standard | Poor | Acid-catalyzed ether cleavage of the 3-ethoxy group.[1] | |

| Thionyl | Moderate | Formation of alkyl chlorosulfites; requires heating which risks decomposition. | |

| Appel | Excellent | Mild, neutral conditions preserve the ethoxy ether. | |

| Mesylation | Good | Isolate quickly; the mesylate is unstable on silica gel. |

Module 2: Oxidation (Synthesis of Benzaldehyde)

Common Issue: Over-oxidation to benzoic acid or loss of the ethoxy group.

Troubleshooting Guide

Q: Jones oxidation turned my reaction black. Why?

A: Jones reagent (Chromic acid/

Q:

-

The Fix: Use Dess-Martin Periodinane (DMP) . It works via a ligand exchange mechanism that is less sensitive to the electronic nature of the aromatic ring.

Recommended Workflow: Oxidation Decision Tree

Figure 1: Decision matrix for oxidizing electron-deficient benzyl alcohols. Green paths indicate recommended workflows.

Module 3: Nucleophilic Substitution (Mitsunobu Reaction)

Common Issue: The reaction yields are consistently <40%, with difficult purification.

Q: Is the 3-ethoxy group causing steric hindrance?

A: Unlikely to be the primary cause. The issue is usually the

Optimization Protocol:

-

Reagent Order: Mix

and DIAD first at 0°C to form the betaine complex. Then add the alcohol and nucleophile. This prevents the "dead" hydrazine byproduct from interacting with the alcohol. -

Alternative Phosphine: Switch from

to

Detailed Experimental Protocol: The Appel Bromination

Context: This is the most reliable method to activate this specific alcohol for further coupling.

Reagents:

-

This compound (1.0 equiv)[1]

-

Carbon Tetrabromide (

) (1.2 equiv) -

Triphenylphosphine (

) (1.5 equiv) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the alcohol and

in DCM (0.1 M concentration). Note: Keep dilute to prevent ether dimerization. -

Cooling: Cool the solution to 0°C . While the ring is deactivated, the ethoxy group can still facilitate exothermic side reactions if the temperature spikes.

-

Addition: Add

portion-wise over 15 minutes. The solution should turn slightly yellow. -

Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature. Monitor via TLC (Hexane/EtOAc 8:1). The alcohol is polar; the bromide will move to the solvent front.

-

Quench: Add saturated

solution. -

Workup: Extract with DCM, wash with brine, dry over

. -

Purification: Flash chromatography. Important: Pre-treat the silica gel with 1%

in Hexanes. Fluorinated benzyl bromides can degrade on acidic silica.

Visualizing the Reaction Pathways

Figure 2: Primary synthetic pathways and avoidance strategies.

References

-

Appel Reaction Mechanism & Optimization

- L'Heureux, A., et al. (2010). "Syntheses of the EGFR-T790M Inhibitor AZD9291 (Osimertinib)." Journal of Organic Chemistry.

-

Oxidation of Electron-Deficient Alcohols

-

Mitsunobu Reaction on Deactivated Substrates

-

Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

-

-

Safety Data (Analogous)

-

PubChem CID 522721 (3,5-Difluorobenzyl alcohol). National Center for Biotechnology Information. Link

-

Sources

Removing impurities from crude (3-Ethoxy-4,5-difluorophenyl)methanol

Technical Support Center: Purification of (3-Ethoxy-4,5-difluorophenyl)methanol

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Impurity Removal in Fluorinated Benzyl Alcohol Synthesis

Introduction: The "Sticky" Reality of Fluorinated Alcohols

You are likely synthesizing This compound (CAS: 861433-56-9) via the reduction of its corresponding aldehyde or ester.[1] While the reduction itself (typically using Sodium Borohydride, NaBH

The combination of the ethoxy group (lipophilic, electron-donating) and the two fluorine atoms (electron-withdrawing, lipophilic) creates a molecule that is prone to "oiling out" rather than crystallizing.[1] Furthermore, the electron-deficient ring stabilizes borate complexes, making them difficult to hydrolyze during standard workups.[1]

This guide moves beyond standard textbook protocols to address the specific physicochemical behavior of this fluorinated intermediate.

Part 1: Critical Impurity Profiling

Before attempting purification, you must identify what is contaminating your crude oil.

| Impurity Type | Origin | Diagnostic Sign (TLC/NMR) | Removal Strategy |

| Unreacted Aldehyde | Incomplete reduction | Distinct spot (usually less polar than alcohol).[1] NMR: Aldehyde proton at ~10 ppm. | Bisulfite Wash (See Protocol A) |

| Borate Esters | Stable intermediate of NaBH | Broad, smearing peaks in NMR. Viscous, "glassy" oil that refuses to crystallize. | Methanol Co-evaporation (See Protocol B) |

| Over-reduced Alkane | Hydrogenolysis (rare with NaBH | Non-polar spot near solvent front. NMR: Methyl singlet ~2.3 ppm. | Silica Chromatography (Hexane/EtOAc) |

| Inorganic Salts | Quenching agents (Borates, Sodium salts) | White haze in organic solvent; high ash content. | Aqueous washing + Filtration through Celite |

Part 2: The "Magic Bullet" Protocols

Protocol A: The Bisulfite Wash (Removing Unreacted Aldehyde)

Use this when: You have >2% unreacted aldehyde. Column chromatography is often inefficient here because the aldehyde and alcohol have similar R

The Science: Sodium bisulfite forms a water-soluble adduct with the aldehyde (a hydroxysulfonate), while the alcohol remains in the organic layer.[2]

-

Dissolution: Dissolve your crude oil in a non-miscible solvent (Ethyl Acetate or MTBE). Do not use DCM if possible, as emulsions are more common.

-

Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO

, ~40%). -

The Wash:

-

Add the bisulfite solution to your organic phase (1:1 volume ratio).

-

CRITICAL: Shake vigorously for at least 5–10 minutes. The adduct formation is reversible and equilibrium-driven; time is required.

-

Observation: You may see a white precipitate form at the interface. This is the adduct.

-

-

Separation: Filter the mixture if the solid blocks separation, then separate the layers.

-

Validation: Spot the organic layer on TLC. The aldehyde spot should be gone.

Protocol B: Breaking the Boron Complex (The "Methanol Chase")

Use this when: Your product is a thick, sticky oil that will not solidify, even though NMR shows it is pure.[1]

The Science: Fluorinated benzyl alcohols form tight coordination complexes with boron byproducts. Standard aqueous acid washes often fail to fully hydrolyze these. We use Methanol to transesterify the boron into Trimethyl Borate , which is volatile (bp 68°C) and can be rotavapped away.

-

Quench: After the reaction, quench with dilute HCl (1M) and extract into your organic solvent.

-

Concentrate: Evaporate the organic solvent to obtain the crude oil.

-

The Chase:

-

Add Methanol (approx. 5–10 mL per gram of crude).[3]

-

Stir for 10 minutes at room temperature.

-

Evaporate to dryness on a rotary evaporator.

-

-

Repeat: Perform this "add MeOH -> evaporate" cycle 3 times .

-

Result: You will often see the oil spontaneously crystallize after the third cycle as the boron "glue" is removed.

Part 3: Decision Logic & Workflow